PEG4 Linker Superiority for p300/CBP Degraders
In a systematic linker optimization study for p300/CBP degraders using a pomalidomide-based E3 ligase ligand, compound 18i bearing a PEG4 linker achieved superior degradation efficacy relative to compounds with PEG2, alkyl-only, or longer PEG linkers [1]. The study explicitly identified linker length greater than 10 atoms as a threshold for enhanced degradation, with the PEG4 linker (approximately 14 atoms) representing the optimal balance between conformational flexibility and ternary complex stabilization [1].
| Evidence Dimension | Linker composition and length optimization for degradation efficacy |
|---|---|
| Target Compound Data | PEG4 linker (compound 18i) identified as 'most effective p300 degrader' in the series |
| Comparator Or Baseline | Compounds with PEG2 linker, alkyl-only linkers, and longer PEG linkers (PEG5+) in the same scaffold |
| Quantified Difference | PEG4 linker superior to PEG2 and alkyl linkers; linker length >10 atoms (PEG4 meets this threshold) afforded enhanced degradation vs. shorter linkers |
| Conditions | MM1.S myeloma cell line; library of pomalidomide-conjugated A-485-derived degraders |
Why This Matters
This direct head-to-head evidence demonstrates that the PEG4 linker length and composition in this compound is not arbitrary—it corresponds to an empirically validated optimum for achieving effective target degradation, reducing the risk of synthesizing inactive PROTAC molecules.
- [1] Thomas KL, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e View Source
